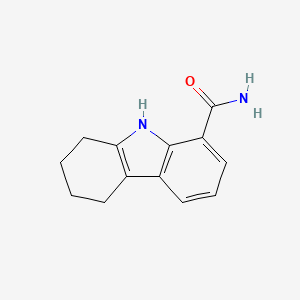![molecular formula C12H8I2O2 B12953921 5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .
Industrial Production Methods
化学反应分析
Types of Reactions
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Metalation: Reagents like n-butyllithium or Grignard reagents.
Major Products
Substitution Products: Various functionalized biphenyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydrocarbons.
Metalation Products: Organometallic compounds.
科学研究应用
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
作用机制
The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .
相似化合物的比较
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with bromine atoms instead of hydroxyl groups.
2,2’-Diiodobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl: Contains bromine atoms, which can be selectively functionalized.
Uniqueness
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .
属性
分子式 |
C12H8I2O2 |
|---|---|
分子量 |
438.00 g/mol |
IUPAC 名称 |
2-(2-hydroxy-5-iodophenyl)-4-iodophenol |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H |
InChI 键 |
NQPMNGDKXAKHHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


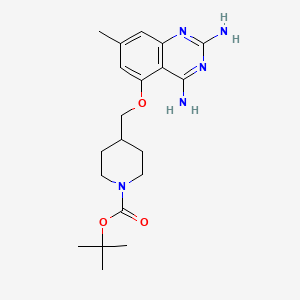
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
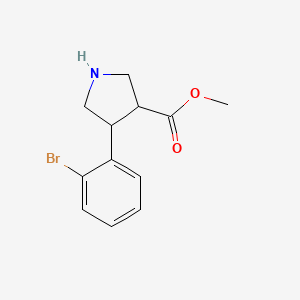
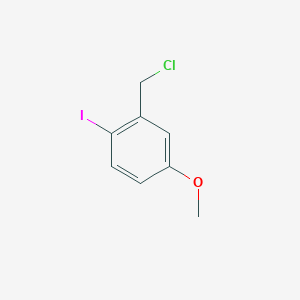

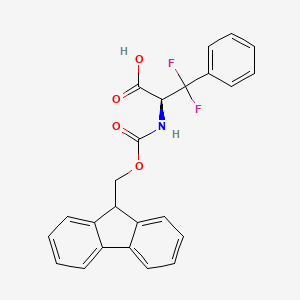
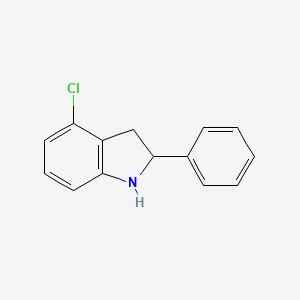
![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
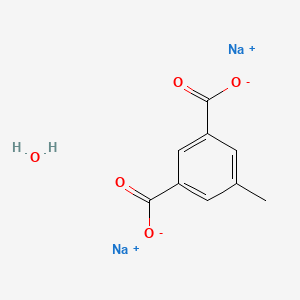

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)
